

Application Notes and Protocols for Vopimetostat (TNG-462)

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Compound of Interest

Compound Name: Vopimetostat

Cat. No.: B15583334

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Introduction

Vopimetostat, also known as TNG-462, is an orally bioavailable, potent, and selective inhibitor of protein arginine methyltransferase 5 (PRMT5). It exhibits significant anti-tumor activity in cancers with methylthioadenosine phosphorylase (MTAP) deletion by cooperatively binding to the PRMT5-MTA complex. These application notes provide detailed information on the solubility and stability of **Vopimetostat** under common laboratory conditions, along with protocols for its handling and use in preclinical research.

Physicochemical Properties

Property	Value	Source
Molecular Formula	C ₂₈ H ₃₆ N ₆ O ₂ S	[1]
Molecular Weight	520.7 g/mol	[1]
Appearance	White to off-white solid	[1]
IUPAC Name	N-(6-amino-5-ethyl-3-pyridinyl)-2-[(2R,5S)-5-methyl-2-[2-(1-methylpiperidin-4-yl)-1,3-benzothiazol-5-yl]piperidin-1-yl]-2-oxoacetamide	[1]
CAS Number	2760483-96-1	[1]

Solubility Data

Vopimetostat is a lipophilic molecule with limited aqueous solubility. Below is a summary of its solubility in various solvents. It is recommended to use freshly opened, anhydrous DMSO for preparing stock solutions as the solvent is hygroscopic and absorbed moisture can reduce the solubility of **Vopimetostat**.^{[1][2]}

Solvent	Concentration	Molarity (approx.)	Notes	Source
DMSO	100 mg/mL	192.05 mM	Ultrasonic treatment may be needed to achieve complete dissolution.	[1] [2]
Ethanol	50 mg/mL	96.03 mM	[2]	
Water	Insoluble	-	[2]	
Simulated Gastric Fluid	> 24 mM	> 24 mM	Preclinical data.	[3]
Simulated Intestinal Fluid	> 6 mM	> 6 mM	Preclinical data.	[3]
10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline	≥ 2.5 mg/mL	≥ 4.80 mM	Clear solution.	
10% DMSO, 90% (20% SBE- β -CD in Saline)	≥ 2.5 mg/mL	≥ 4.80 mM	Clear solution.	
10% DMSO, 90% Corn Oil	≥ 2.5 mg/mL	≥ 4.80 mM	Clear solution.	

Stability Profile

Vopimetostat exhibits good stability under standard storage conditions.

Solid-State Stability

Storage Temperature	Duration	Notes	Source
-20°C	3 years	Store in a dry, dark place.	[1]
4°C	2 years	Store in a dry, dark place.	[1]

Solution Stability

Stock solutions of **Vopimetostat** in DMSO are stable for extended periods when stored at low temperatures. It is crucial to aliquot stock solutions to avoid repeated freeze-thaw cycles.[1]

Storage Temperature	Solvent	Duration	Notes	Source
-80°C	DMSO	6 months	Aliquot to prevent freeze-thaw cycles.	[1]
-20°C	DMSO	1 month	Aliquot to prevent freeze-thaw cycles.	[1]

A study also indicates good in vitro metabolic stability in human liver microsomes.[4] While a plasma stability assay has been mentioned, specific data is not publicly available.[4] Information regarding stability in aqueous buffers, at different pH values, and under light exposure is limited. It is recommended to prepare fresh aqueous dilutions for each experiment and protect them from light.

Experimental Protocols

Protocol 1: Preparation of Vopimetostat Stock Solution

This protocol describes the preparation of a high-concentration stock solution in DMSO.

Materials:

- **Vopimetostat** powder
- Anhydrous Dimethyl Sulfoxide (DMSO)
- Sterile microcentrifuge tubes or vials
- Vortex mixer
- Ultrasonic bath

Procedure:

- Equilibrate **Vopimetostat** powder to room temperature before opening the vial.
- Weigh the desired amount of **Vopimetostat** in a sterile tube.
- Add the appropriate volume of anhydrous DMSO to achieve the target concentration (e.g., for a 100 mM stock, add 1.9205 mL of DMSO per 1 mg of **Vopimetostat**).
- Vortex the solution vigorously for 1-2 minutes.
- If the compound is not fully dissolved, sonicate the solution in an ultrasonic bath for 10-15 minutes.
- Once fully dissolved, aliquot the stock solution into single-use volumes in sterile, light-protected tubes.
- Store the aliquots at -80°C for long-term storage (up to 6 months) or -20°C for short-term storage (up to 1 month).^[1]

Protocol 2: Aqueous Solubility Determination

This protocol outlines a method to determine the kinetic solubility of **Vopimetostat** in aqueous buffers.

Materials:

- **Vopimetostat** DMSO stock solution (e.g., 100 mM)

- Phosphate-Buffered Saline (PBS), pH 7.4
- 96-well microplate (polypropylene)
- Plate shaker
- High-Performance Liquid Chromatography (HPLC) system

Procedure:

- Prepare a serial dilution of the **Vopimetostat** DMSO stock solution in DMSO.
- Add 2 µL of each diluted DMSO solution to a well of the 96-well plate.
- Add 198 µL of PBS (pH 7.4) to each well.
- Seal the plate and shake at room temperature for 2 hours.
- Centrifuge the plate to pellet any precipitate.
- Carefully collect the supernatant and analyze the concentration of dissolved **Vopimetostat** by a validated HPLC method.
- The highest concentration at which no precipitation is observed is considered the kinetic solubility.

Protocol 3: Freeze-Thaw Stability Assessment

This protocol is designed to evaluate the stability of **Vopimetostat** in solution after multiple freeze-thaw cycles.

Materials:

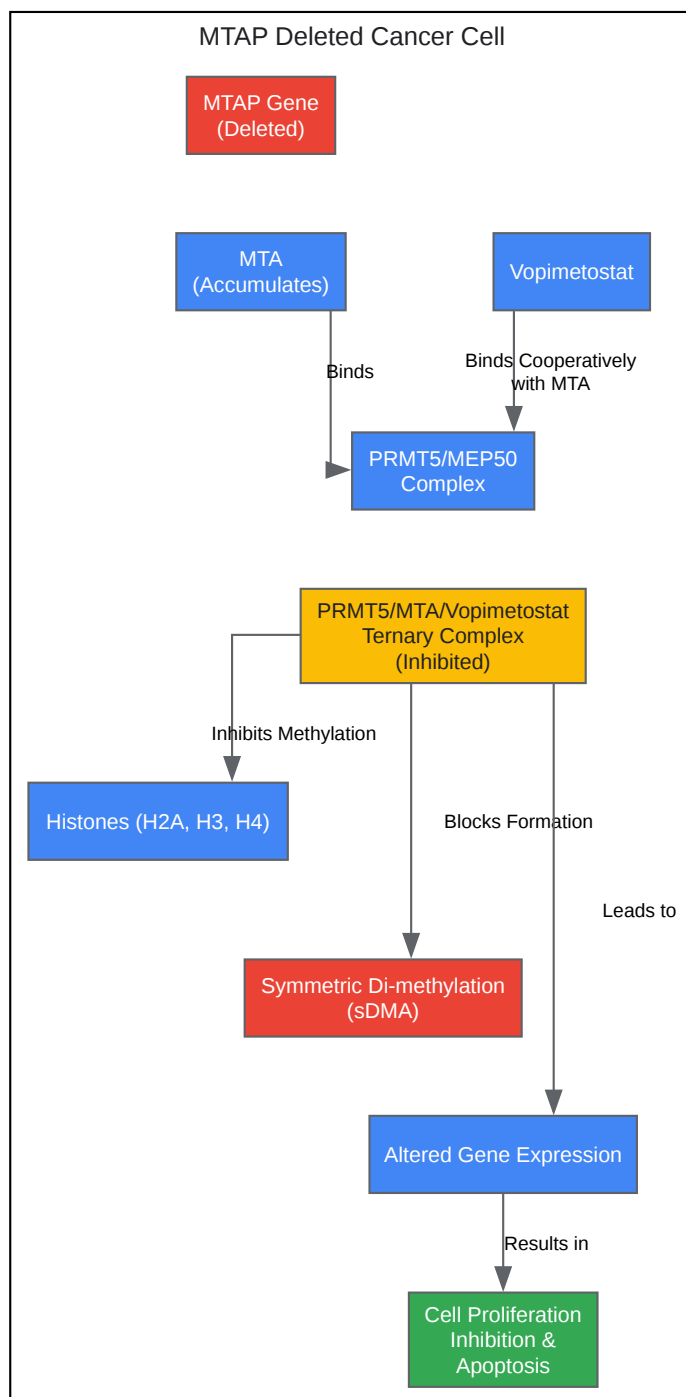
- **Vopimetostat** stock solution in DMSO
- -80°C freezer and room temperature bench
- HPLC system

Procedure:

- Prepare a fresh solution of **Vopimetostat** in DMSO at a known concentration.
- Analyze an aliquot of the fresh solution (Cycle 0) by HPLC to determine the initial concentration.
- Subject the remaining solution to a freeze-thaw cycle: freeze at -80°C for at least 12 hours, then thaw at room temperature.
- After thawing, take an aliquot for HPLC analysis (Cycle 1).
- Repeat the freeze-thaw process for a desired number of cycles (e.g., 3-5 cycles).
- Compare the concentration of **Vopimetostat** at each cycle to the initial concentration. A recovery of >95% typically indicates stability.

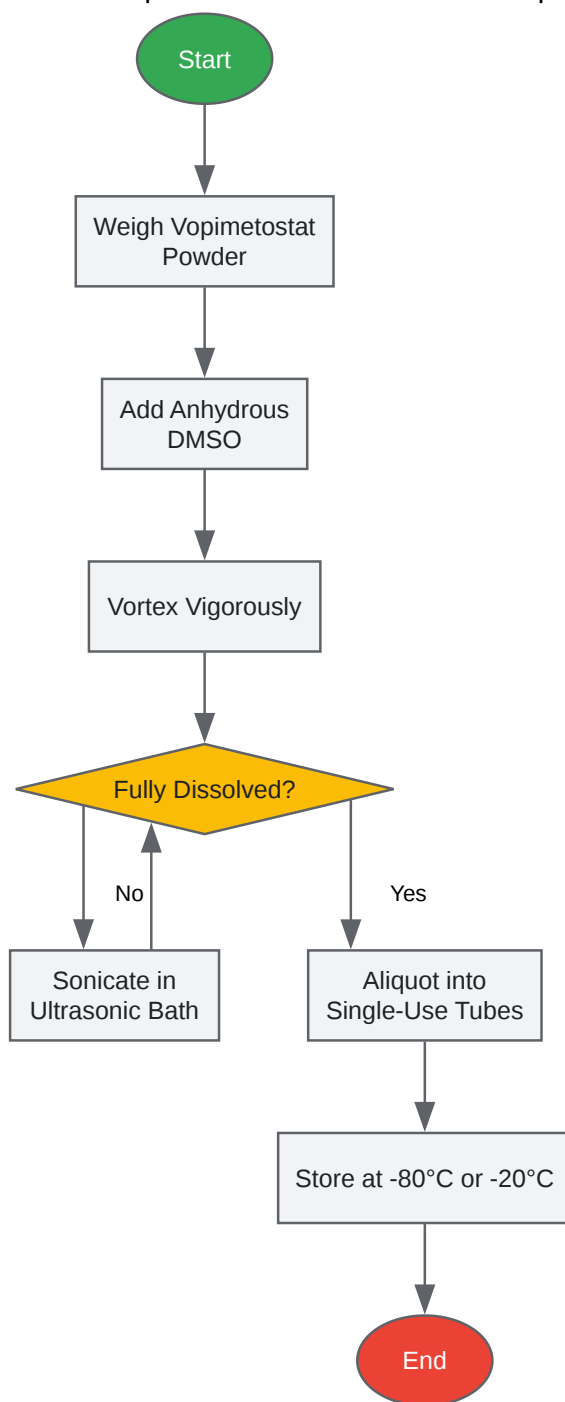
Visualizations

Vopimetostat Signaling Pathway Inhibition

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Caption: **Vopimetostat**'s mechanism of action in MTAP-deleted cancer cells.

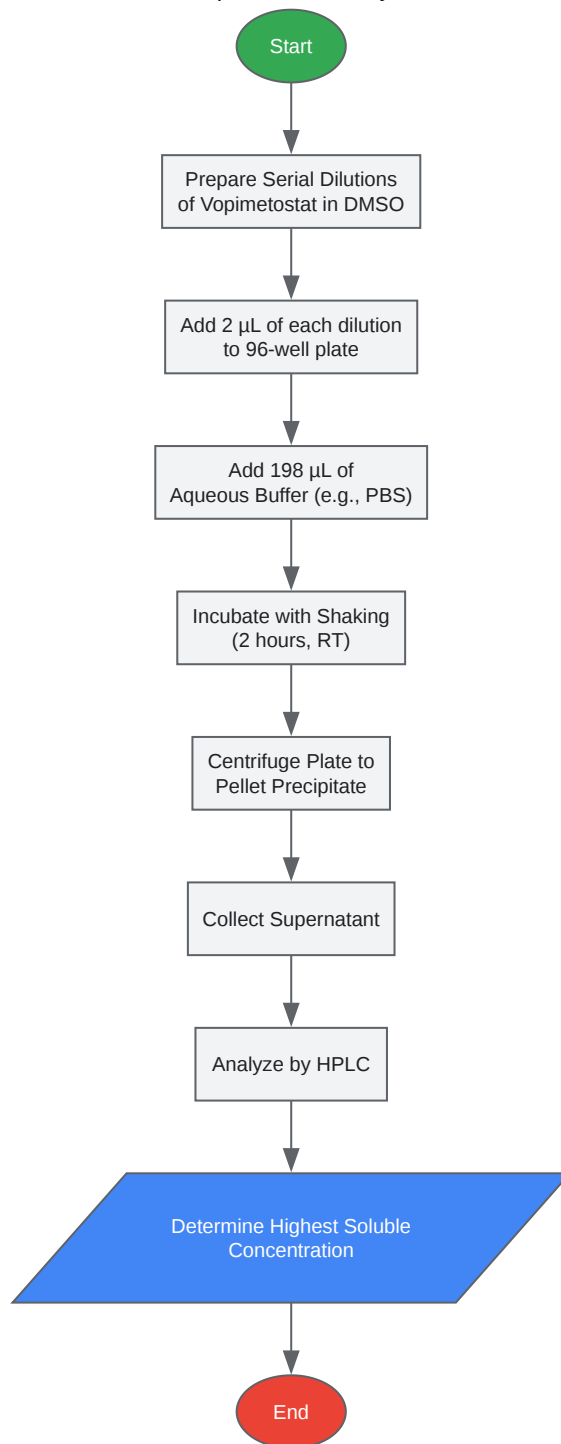
Workflow for Vopimetostat Stock Solution Preparation



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Caption: Protocol workflow for preparing **Vopimetostat** stock solutions.

Workflow for Aqueous Solubility Assessment

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Caption: Experimental workflow for determining **Vopimetostat**'s aqueous solubility.

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